molecular formula C15H24BClFNO3 B1409286 (3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride CAS No. 1704082-03-0

(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride

Cat. No. B1409286
M. Wt: 331.6 g/mol
InChI Key: VPVDUULQHITRNB-UHFFFAOYSA-N
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Description

“(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C15H24BClFNO3 . It has a molecular weight of 331.6 g/mol .


Chemical Reactions Analysis

As mentioned earlier, boronic acids are commonly used in Suzuki–Miyaura coupling reactions . They can react with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .

Scientific Research Applications

  • Optical Modulation in Nanotechnology : Phenyl boronic acids, including fluorophenyl derivatives, are crucial for optical modulation. A study demonstrated the use of phenyl boronic acids conjugated to polymers for quenching near-infrared fluorescence in response to saccharide binding. This is particularly useful in the context of saccharide recognition and has implications for nanotechnology applications (Mu et al., 2012).

  • Synthesis and Crystal Structure Analysis : Research on amino-3-fluorophenyl boronic acid, a close relative, involved its synthesis and crystal structure measurement. Such studies are foundational for understanding the properties of similar compounds and their potential applications in creating glucose sensing materials and other chemical applications (Das et al., 2003).

  • Chemical Properties of Fluorine Substituents : The inclusion of fluorine atoms in phenylboronic compounds significantly influences their chemical properties. This has applications in organic synthesis, analytical chemistry, materials’ chemistry, biology, and medicine, particularly due to the Lewis acidity of boron atoms in these compounds (Gozdalik et al., 2017).

  • Fluorescence Quenching Studies : Studies on boronic acid derivatives, including fluorophenyl boronic acids, have been conducted in the context of fluorescence quenching. This research is relevant to understanding the interaction of these compounds with various solvents and could have applications in analytical chemistry (Geethanjali et al., 2015).

  • Crystal Structure and DFT Study : Further research includes the synthesis and crystal structure analysis of compounds similar to "(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride". These studies provide insights into the molecular structure and potential interactions of these compounds, which is valuable for pharmaceutical and biological applications (Huang et al., 2021).

properties

IUPAC Name

[3-fluoro-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BFNO3.ClH/c1-12-5-8-18(9-6-12)7-2-10-21-15-4-3-13(16(19)20)11-14(15)17;/h3-4,11-12,19-20H,2,5-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVDUULQHITRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C)F)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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